Lithium, (cyclopropylethynyl)-
Description
Lithium (cyclopropylethynyl)- is an organometallic compound featuring a cyclopropylethynyl group bonded to lithium. This compound is of significant interest in synthetic chemistry due to the unique reactivity of lithium reagents and the strained cyclopropane ring, which can impart both steric and electronic effects in reactions.
Properties
CAS No. |
201218-09-9 |
|---|---|
Molecular Formula |
C5H5Li |
Molecular Weight |
72.1 g/mol |
IUPAC Name |
lithium;ethynylcyclopropane |
InChI |
InChI=1S/C5H5.Li/c1-2-5-3-4-5;/h5H,3-4H2;/q-1;+1 |
InChI Key |
MJASWWFHVAFXPM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (cyclopropylethynyl)- typically involves the reaction of cyclopropylethynyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Lithium, (cyclopropylethynyl)- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclopropanation Reactions
Lithium (cyclopropylethynyl)- participates in cyclopropanation reactions via carbenoid intermediates. A G4-level theoretical study demonstrated that lithium carbenoids (e.g., Li–CH₂–X) react with ethylene to form cyclopropane through a stepwise, exoenergetic pathway with low energy barriers (~15–25 kcal/mol) . Key steps include:
-
Complexation : The lithium carbenoid forms a π-complex with ethylene, shortening the X–CH₂ bond (X = F, Cl, Br) by 0.1–0.2 Å .
-
Transition State (TS) : Structural reorganization leads to TS formation, characterized by partial C–C bond formation (1.8–2.1 Å) .
-
Product Formation : The final cyclopropane product features Li–C interactions (2.1–2.3 Å) stabilized by electron density redistribution .
Dynamic simulations confirmed intermediates such as I(Li) and I₂(Mg) in magnesium analogs, though lithium systems bypass these intermediates due to faster structural rearrangements .
Alkyne Insertion and Coupling Reactions
Lithium (cyclopropylethynyl)- facilitates alkyne insertion into ketones and aldehydes. For example:
-
Domino Alkyne Insertion/Aldol Reaction :
Reacting 2-indolyl alkynes with 1,3-diketones in DMF/Cs₂CO₃ yields polysubstituted phenols (e.g., 3a , 63% yield) via sequential alkyne insertion, aldol condensation, and aromatization . -
Intramolecular Cyclization :
ω-Haloalkyl tosylates react with lithium acetylides at –70°C to form 1,2-dicyclopropylethyne (16 ) and (cyclopropylethynyl)cyclobutane (17 ) in 85–92% yields (Table 1) .
Table 1: Representative Reactions of Lithium (Cyclopropylethynyl)-
Halogenation and Subsequent Eliminations
The compound reacts with halogenating agents to form intermediates for cyclopropylacetylene synthesis:
-
Stepwise Halogenation :
3-Cyclopropylacrylic acid reacts with N-bromosuccinimide (NBS) and lithium acetate to yield (E,Z)-1-bromo-2-cyclopropylethylene, which undergoes elimination with methyllithium to produce cyclopropylacetylene (85% yield) . -
Mechanism :
Halogenation proceeds via radical intermediates, with lithium stabilizing the transition state through electron donation to σ*(C–X) orbitals .
Mechanistic Insights
-
Reaction Force Analysis : Structural rearrangements dominate energy barriers (70–80% contribution), while electronic effects account for 20–30% .
-
QTAIM/ELF Analyses : Bond critical points (BCPs) between Li and ethylene carbons (ρ = 0.05–0.07 e/ų) confirm non-covalent interactions stabilizing intermediates .
-
NBO Analysis : Electron donation from σ(C–C) to σ*(Li–X) orbitals (2.3 kcal/mol for Li vs. 1.6 kcal/mol for Mg) enhances reactivity .
Comparative Analysis with Magnesium Carbenoids
| Parameter | Lithium Carbenoid | Magnesium Carbenoid |
|---|---|---|
| Bond Length Changes | X–CH₂ shortens by 0.1 Å | Angles deform (Δθ = 33°) |
| Reaction Pathway | Stepwise, no intermediates | Stepwise with I₂(Mg) |
| Energy Barrier (kcal/mol) | 15.2 (Li–Cl) | 18.7 (Mg–Cl) |
| Electronic Donation (kcal/mol) | 2.3 | 1.6 |
Lithium systems exhibit faster kinetics due to reduced steric hindrance and stronger Li–C interactions compared to magnesium .
Scientific Research Applications
Lithium, (cyclopropylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclopropylethynyl groups into target molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium, (cyclopropylethynyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Steric and Electronic Effects in Catalytic Reactions
The cyclopropylethynyl group is notable for its steric bulk and ability to retain cyclopropane integrity during reactions. For example, in ruthenium-catalyzed C–H/N–H bond functionalizations with benzamides, cyclopropylethynyl-substituted alkynes demonstrated regioselectivity influenced by steric substituent constants. The table below summarizes yields of isoquinolones based on substituent steric effects:
| N-Substituent | Steric Constant (Es) | Yield (%) |
|---|---|---|
| Ethyl (N-Et) | 0 | 71 |
| n-Butyl (N-nBu) | 0.86 | 39 |
| iso-Propyl (N-iso-Pr) | 0.86 | 23 |
The inverse correlation between steric bulk and yield underscores the sensitivity of such reactions to steric hindrance .
Comparison with (Cyclopropylethynyl)trimethylsilane
(Cyclopropylethynyl)trimethylsilane (purity: 95%, CAS 166-84-9) is a commercially available silicon analog. Unlike lithium derivatives, silicon-based reagents are typically less nucleophilic but more thermally stable. This compound is used in cross-coupling reactions or as a silyl-protected alkyne, contrasting with lithium (cyclopropylethynyl)-, which would likely serve as a strong base or nucleophile in deprotonation or addition reactions .
Mechanistic Insights
The regiochemistry-determining step in ruthenium-catalyzed reactions involves alkyne insertion into the Ru–C bond, favoring intermediates where the aryl group neighbors the metal center . Lithium reagents, in contrast, typically engage in single-electron transfer or nucleophilic attack mechanisms. The cyclopropylethynyl group’s rigidity and strain could enhance the stability of lithium intermediates, though this remains speculative without direct data.
Data Tables
Table 1: Key Properties of Cyclopropylethynyl-Containing Compounds
| Compound | Reactivity Profile | Key Application |
|---|---|---|
| Lithium (cyclopropylethynyl)- | Strong nucleophile/base (inferred) | Deprotonation, addition reactions |
| (Cyclopropylethynyl)benzene | Ruthenium-catalyzed C–H functionalization | Isoquinolone synthesis (71% yield) |
| (Cyclopropylethynyl)trimethylsilane | Cross-coupling, silylation | Reagent for alkyne protection |
Table 2: Steric Effects on Isoquinolone Yields
| N-Substituent | Steric Constant (Es) | Yield (%) |
|---|---|---|
| Ethyl | 0 | 71 |
| n-Butyl | 0.86 | 39 |
| iso-Propyl | 0.86 | 23 |
Q & A
Q. Which advanced pseudopotential frameworks improve lithium ion mobility simulations?
- Methodological Answer : The projector augmented-wave (PAW) method outperforms ultrasoft pseudopotentials in modeling lithium’s shallow core states. For ion diffusion in solids, use PBEsol-GGA with a kinetic energy cutoff ≥500 eV. AIMD simulations (≥1000 K) accelerate sampling of migration pathways .
Q. How to design experiments probing Lithium (cyclopropylethynyl)-'s role in multielectron transfer processes?
Q. What theoretical frameworks best explain the compound’s regioselectivity in organic reactions?
- Methodological Answer : Conceptual DFT (chemical potential, hardness) and frontier molecular orbital (FMO) theory predict reactive sites. Non-covalent interaction (NCI) index analysis visualizes steric/electronic effects. Compare with kinetic isotopic effect (KIE) studies to validate mechanistic hypotheses .
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